![molecular formula C11H14ClNO2 B1404042 trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1187931-65-2](/img/structure/B1404042.png)
trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is represented by the linear formula C11H14ClNO2 . The InChI code for this compound is 1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 .Chemical Reactions Analysis
The pyrrolidine ring, a key component of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for the design of new molecules often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
Trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a grey solid . It has a molecular weight of 227.69 g/mol .Scientific Research Applications
Antioxidant Activity
Pyrrolidine derivatives have been shown to possess significant antioxidant properties, which could be utilized in the development of treatments for oxidative stress-related diseases .
Anti-inflammatory and Analgesic Effects
These compounds also exhibit anti-inflammatory and analgesic effects, making them candidates for new anti-inflammatory drugs .
Antimicrobial and Antibacterial Properties
The antibacterial and antimicrobial activities of pyrrolidine derivatives make them interesting for the synthesis of new antibiotics or disinfectants .
Anticancer Potential
Pyrrolidine molecules, including derivatives, have demonstrated potential as anticancer agents with low side effects, targeting various cancer pathways .
Neuropharmacological Applications
Due to their influence on neurological pathways, these compounds could be explored for treating neurodegenerative diseases or as neuroprotective agents .
Anti-hyperglycemic Activity
Some pyrrolidine derivatives have shown anti-hyperglycemic effects, which could be beneficial in managing diabetes .
Organ Protective Effects
The organ protective properties of these compounds could lead to new treatments for organ damage or degeneration .
Enhancement of Oxidative Glycolysis
Pyrrolidine derivatives may enhance oxidative glycolysis, which has implications in energy metabolism and could be relevant in metabolic disorders .
Safety and Hazards
properties
IUPAC Name |
(2S,3S)-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBXHARXLYHVIZ-BAUSSPIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride | |
CAS RN |
1187931-65-2 | |
Record name | 3-Pyrrolidinecarboxylic acid, 2-phenyl-, hydrochloride (1:1), (2R,3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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